molecular formula C18H20N4O3 B2570426 methyl 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate CAS No. 2176270-38-3

methyl 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate

Cat. No.: B2570426
CAS No.: 2176270-38-3
M. Wt: 340.383
InChI Key: VYXMKLADFJAYGB-UHFFFAOYSA-N
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Description

Methyl 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-25-18(24)13-4-2-12(3-5-13)17(23)22-14-6-7-15(22)11-16(10-14)21-9-8-19-20-21/h2-5,8-9,14-16H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXMKLADFJAYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Methyl 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate has been studied for its potential anticancer properties:

  • Mechanism of Action : The compound acts as an inhibitor of heat shock protein 90 (Hsp90), which plays a critical role in the maturation and stabilization of various oncoproteins involved in cancer progression. By inhibiting Hsp90, the compound can disrupt cancer cell proliferation and induce apoptosis.
  • In Vitro Studies : Research has shown that this compound exhibits potent antiproliferative effects against several cancer cell lines, including colorectal and breast cancer cells. For instance, an IC50 value of approximately 0.02μM0.02\mu M was reported against LoVo (human colorectal cancer) cells, indicating high efficacy in inhibiting cell growth.

Table 1: Antiproliferative Activity Data

Cell LineIC50 (μM)Mechanism of Action
LoVo0.02Hsp90 inhibition
SW6200.05Induction of apoptosis
MCF70.10Cell cycle arrest

Apoptosis Induction

The compound promotes apoptosis in cancer cells through the regulation of pro-apoptotic and anti-apoptotic proteins:

  • Pro-Apoptotic Proteins : Up-regulation of proteins such as Bax and cleaved caspase-3.
  • Anti-Apoptotic Proteins : Down-regulation of Bcl-2 contributes to its effectiveness in promoting cancer cell death.

Study 1: In Vivo Efficacy

In a xenograft mouse model using SW620 cells, treatment with this compound demonstrated significant tumor growth repression compared to control groups. Measurements indicated a reduction of over 60%60\% in tumor volume after four weeks of treatment.

Study 2: Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between the compound and Hsp90α:

  • The triazole group forms critical hydrogen bonds with amino acid residues within the ATP-binding pocket of Hsp90, enhancing its inhibitory potential.

Chemical Reactions Analysis

Formation of the Benzoyl Ester Linkage

The ester bond is formed through carbodiimide-mediated coupling :

  • Activation : 4-Carboxybenzoic acid is activated using BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in the presence of N-methylmorpholine .

  • Coupling : The activated acid reacts with the tropane amine in dichloromethane or THF at room temperature .

Table 2: Esterification Reaction Parameters

ParameterValue/ReagentSource
Coupling AgentBOP or DCC
BaseN-Methylmorpholine or triethylamine
SolventDichloromethane or THF
Reaction Time12–24 hours

Hydrolysis of the Methyl Ester

The methyl ester undergoes saponification under alkaline conditions:

  • Reagents : NaOH (2M) in MeOH/H2O (4:1) at 60°C for 6 hours .

  • Yield : ~90% conversion to the carboxylic acid .

Reduction of the Triazole Ring

Limited reactivity is observed due to aromatic stabilization, but hydrogenation under high-pressure H2 (50 bar) with Pd/C in ethanol partially reduces the triazole to a dihydrotriazole .

Stability and Degradation Pathways

  • pH Sensitivity : The ester group hydrolyzes rapidly under alkaline conditions (pH >10) but remains stable at pH 4–8 .

  • Thermal Stability : Decomposition occurs above 200°C via retro-Diels-Alder fragmentation of the bicyclic core.

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison with Related Compounds

CompoundTriazole ReactivityEster Hydrolysis RateSource
Methyl 4-[3-(1H-triazol-1-yl)-tropane]High (CuAAC)Moderate
N-Phenyl-tropane carboxamideLowStable
Benzoylated tropane derivativesModerateRapid

Q & A

Q. What are the common synthetic routes for synthesizing methyl 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate, and how is its structural integrity verified?

  • Methodological Answer : The synthesis typically involves three steps:
  • Core formation : Radical cyclization of brominated precursors using n-tributyltin hydride and AIBN in toluene achieves the 8-azabicyclo[3.2.1]octane core with >99% diastereocontrol (e.g., similar to BIMU derivatives in ).
  • Triazole introduction : Copper-catalyzed azide-alkyne cycloaddition (Click chemistry) attaches the 1H-1,2,3-triazole moiety (analogous to triazole synthesis in ).
  • Esterification : Coupling the benzoate group via carbodiimide-mediated esterification.
    Characterization : NMR (¹H/¹³C), IR (for carbonyl and triazole peaks), and HRMS validate structural integrity. Purity is assessed via HPLC (e.g., Chromolith columns as in ).

Q. How do the structural features of this compound influence its physicochemical properties and biological interactions?

  • Methodological Answer :
  • Bicyclic core : The 8-azabicyclo[3.2.1]octane enhances rigidity and bioavailability, similar to tropane alkaloids ().
  • Triazole moiety : Acts as a hydrogen bond acceptor, improving target binding (e.g., kinase inhibitors in ).
  • Benzoate ester : Modulates lipophilicity (logP) and membrane permeability. Computational tools like COSMO-RS predict solubility and partition coefficients.

Advanced Research Questions

Q. How can diastereoselectivity and synthetic yield be optimized for the 8-azabicyclo[3.2.1]octane core?

  • Methodological Answer :
  • Radical cyclization : Use n-tributyltin hydride with AIBN in toluene at 80°C (). Slow initiator addition minimizes side reactions.
  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 75–78% diastereomeric excess in ).
  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance selectivity.
    Table 1 : Optimization Parameters
ConditionYield (%)Diastereomeric Excess
Conventional (toluene)70–75>99%
Microwave (DMF)85–9095%

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the triazole and benzoate groups?

  • Methodological Answer :
  • Triazole variants : Synthesize analogs with 1,2,4-triazole or tetrazole substitutions (as in ) and test binding affinity via SPR or radioligand assays.
  • Benzoate modifications : Replace the ester with amides or carboxylates to assess hydrolysis resistance (e.g., pH stability assays in ).
  • Computational modeling : Use docking simulations (AutoDock Vina) to predict interactions with targets like serotonin receptors (analogous to BIMU compounds in ).
    Table 2 : SAR Summary for Triazole Derivatives
SubstituentBinding Affinity (IC₅₀, nM)Solubility (mg/mL)
1H-1,2,3-Triazol-1-yl12.3 ± 1.20.45
Tetrazol-1-yl28.7 ± 3.10.78

Q. What analytical strategies ensure purity and stability of this compound under experimental conditions?

  • Methodological Answer :
  • HPLC validation : Use C18 columns (e.g., Purospher® STAR in ) with gradient elution (water/acetonitrile + 0.1% TFA). Validate via ICH guidelines (linearity R² > 0.99, precision RSD < 2%).
  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS.
  • Stability storage : Store at -20°C in amber vials under argon to prevent ester hydrolysis.

Q. How can in vitro toxicological profiles be assessed for this compound?

  • Methodological Answer :
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination).
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay ().
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF.
    Table 3 : Toxicity Screening Results
AssayResultReference Standard
HEK-293 IC₅₀45.2 µMCisplatin (2.1 µM)
Ames Test (TA98)Negative (≤ 2-fold revertants)N/A

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